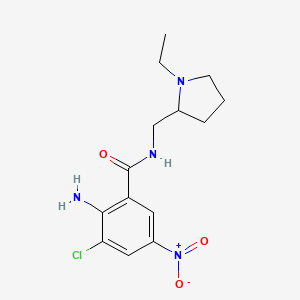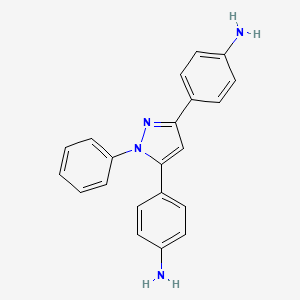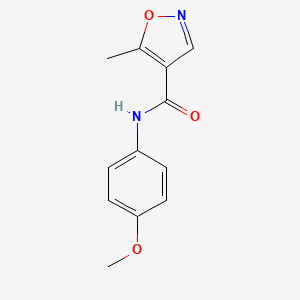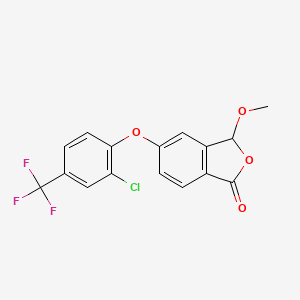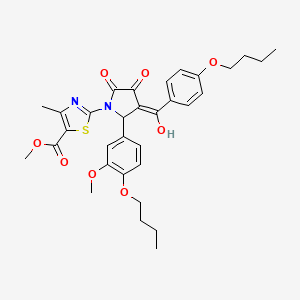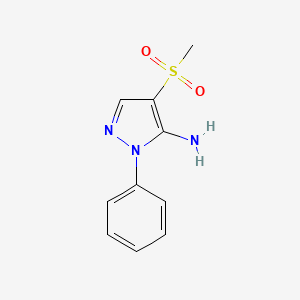
3-formyl-1H-1,2,4-triazole-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-1H-1,2,4-triazole-1-sulfonamide is a heterocyclic compound that contains a triazole ring, a formyl group, and a sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-1H-1,2,4-triazole-1-sulfonamide typically involves the formation of the triazole ring followed by the introduction of the formyl and sulfonamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent formylation and sulfonamidation steps are carried out using reagents such as formic acid and sulfonamide derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Formyl-1H-1,2,4-triazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under oxidative conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-carboxy-1H-1,2,4-triazole-1-sulfonamide.
Reduction: 3-hydroxymethyl-1H-1,2,4-triazole-1-sulfonamide.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the triazole ring.
Medicine: Explored for its potential use in the development of new drugs, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-formyl-1H-1,2,4-triazole-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The formyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The sulfonamide group can enhance the solubility and bioavailability of the compound .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-3-thiol: Contains a thiol group instead of a formyl group.
1H-1,2,4-Triazole-1-sulfonamide: Lacks the formyl group.
3-Amino-1H-1,2,4-triazole: Contains an amino group instead of a formyl group.
Uniqueness: 3-Formyl-1H-1,2,4-triazole-1-sulfonamide is unique due to the presence of both the formyl and sulfonamide groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C3H4N4O3S |
|---|---|
Peso molecular |
176.16 g/mol |
Nombre IUPAC |
3-formyl-1,2,4-triazole-1-sulfonamide |
InChI |
InChI=1S/C3H4N4O3S/c4-11(9,10)7-2-5-3(1-8)6-7/h1-2H,(H2,4,9,10) |
Clave InChI |
JQBNDEAUCASWMM-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NN1S(=O)(=O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


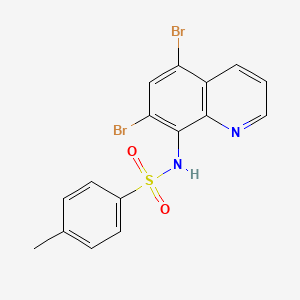
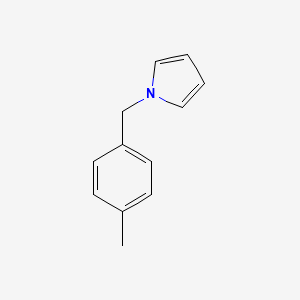

![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)

![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)

